molecular formula C12H17N5O3 B1201218 butan-2-yl 3-(6-aminopurin-9-yl)-2-hydroxypropanoate CAS No. 94458-82-9

butan-2-yl 3-(6-aminopurin-9-yl)-2-hydroxypropanoate

Cat. No.: B1201218
CAS No.: 94458-82-9
M. Wt: 279.3 g/mol
InChI Key: NZGSPYJUPRILCT-UHFFFAOYSA-N
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Description

butan-2-yl 3-(6-aminopurin-9-yl)-2-hydroxypropanoate is a synthetic compound that combines the nucleobase adenine with a hydroxypropanoic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butan-2-yl 3-(6-aminopurin-9-yl)-2-hydroxypropanoate typically involves the following steps:

    Starting Materials: Adenine and 2-hydroxypropanoic acid.

    Esterification: The 2-hydroxypropanoic acid is esterified with 2-methylpropanol under acidic conditions to form 2-hydroxypropanoic acid 2-methylpropyl ester.

    Coupling Reaction: The ester is then coupled with adenine using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

butan-2-yl 3-(6-aminopurin-9-yl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The adenine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 3-(Adenin-9-yl)-2-oxopropanoic acid 2-methylpropyl ester.

    Reduction: 3-(Adenin-9-yl)-2-hydroxypropanoic acid 2-methylpropanol.

    Substitution: Various adenine derivatives depending on the nucleophile used.

Scientific Research Applications

butan-2-yl 3-(6-aminopurin-9-yl)-2-hydroxypropanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in nucleotide analogs and enzyme inhibitors.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of butan-2-yl 3-(6-aminopurin-9-yl)-2-hydroxypropanoate involves its interaction with molecular targets such as enzymes and receptors. The adenine moiety can mimic natural nucleotides, allowing the compound to interfere with biological processes like DNA replication and protein synthesis. The hydroxypropanoic acid ester group may enhance the compound’s solubility and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Adenin-9-yl)-2-hydroxypropanoic acid ethyl ester
  • 3-(Adenin-9-yl)-2-hydroxypropanoic acid methyl ester
  • 3-(Adenin-9-yl)-2-hydroxypropanoic acid butyl ester

Uniqueness

butan-2-yl 3-(6-aminopurin-9-yl)-2-hydroxypropanoate is unique due to its specific ester group, which can influence its chemical properties, biological activity, and potential applications. The 2-methylpropyl ester may provide distinct advantages in terms of stability, solubility, and interaction with biological targets compared to other similar compounds.

Properties

IUPAC Name

butan-2-yl 3-(6-aminopurin-9-yl)-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3/c1-3-7(2)20-12(19)8(18)4-17-6-16-9-10(13)14-5-15-11(9)17/h5-8,18H,3-4H2,1-2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGSPYJUPRILCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C(CN1C=NC2=C(N=CN=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40915508
Record name Butan-2-yl 3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40915508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94458-82-9
Record name 3-Adenin-9-yl-2-hydroxypropanoic acid isobutyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094458829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butan-2-yl 3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40915508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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